N-(1-ethyl-1H-pyrazol-3-yl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(1-ETHYL-1H-PYRAZOL-3-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-1H-PYRAZOL-3-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . These reactions are carried out under mild conditions and offer high yields.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance efficiency and selectivity. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-1H-PYRAZOL-3-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.
Substitution: Substitution reactions, such as N-arylation, can be performed using aryl halides and copper powder as a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrogen gas, aryl halides, and various catalysts like ruthenium and copper . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions are various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-(1-ETHYL-1H-PYRAZOL-3-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ETHYL-1H-PYRAZOL-3-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions . This property is crucial for its biological activity, as it can influence enzyme binding and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1-ETHYL-1H-PYRAZOL-3-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its structural rigidity make it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-3-yl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-4-16-8-7-13(14-16)15-19(17,18)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
CSBRFHWQQUSCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NS(=O)(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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